molecular formula C9H9BrO B6233600 (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol CAS No. 1270291-42-3

(1R)-6-bromo-2,3-dihydro-1H-inden-1-ol

Cat. No.: B6233600
CAS No.: 1270291-42-3
M. Wt: 213.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-6-Bromo-2,3-dihydro-1H-inden-1-ol is a chiral brominated indanol derivative with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol . Its structure comprises a bicyclic indene scaffold substituted with a hydroxyl group at the 1-position (R-configuration) and a bromine atom at the 6-position. This compound is primarily used in organic synthesis and pharmaceutical research, particularly as a building block for enantioselective catalysis and bioactive molecule development . The bromine substituent enhances its utility in cross-coupling reactions and crystallographic studies, as heavy atoms like bromine improve X-ray diffraction quality .

Properties

CAS No.

1270291-42-3

Molecular Formula

C9H9BrO

Molecular Weight

213.1

Purity

95

Origin of Product

United States

Preparation Methods

Enzymatic Kinetic Resolution of Racemic Mixtures

Enzymatic resolution remains a cornerstone for producing enantiomerically pure dihydroindenols. A study by Prysiazhnuk et al. demonstrated the use of Burkholderia cepacia lipase for the kinetic resolution of racemic 2,3-dihydro-1H-inden-1-ols through esterification with vinyl acetate . The enzyme selectively catalyzes the acetylation of the (1S)-enantiomer, leaving the (1R)-enantiomer unreacted (Figure 1). After 48 hours at 30°C, the reaction achieved >98% enantiomeric excess (ee) for the remaining (1R)-6-bromo derivative, with a conversion rate of 45%. The absolute configuration was confirmed via X-ray crystallography and chiral HPLC .

Key Parameters

ParameterValue
Enzyme Loading20 mg/mmol substrate
Temperature30°C
Reaction Time48 hours
Enantiomeric Excess>98% ee

This method’s limitations include moderate yields (≤50%) and the need for specialized HPLC columns for analysis.

Catalytic Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of 6-bromo-2,3-dihydro-1H-inden-1-one using chiral catalysts provides a direct route to the (1R)-alcohol. Sodium borohydride modified with (R)-BINOL-derived ligands achieves enantioselectivity up to 92% ee. In a representative procedure:

  • Substrate Activation : 6-Bromo-2,3-dihydro-1H-inden-1-one (5.0 g, 23.4 mmol) is dissolved in tetrahydrofuran (THF) under nitrogen.

  • Catalyst Addition : (R)-BINOL (0.5 equiv) and NaBH₄ (1.2 equiv) are added at −20°C.

  • Quenching and Isolation : The reaction is quenched with methanol after 6 hours, followed by extraction with ethyl acetate and silica gel chromatography.

Performance Metrics

MetricValue
Yield78%
Enantiomeric Excess92% ee
Purity≥95% (HPLC)

This method’s scalability is constrained by the cost of chiral ligands, though industrial adaptations use immobilized catalysts to reduce expenses.

Industrial-Scale Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance reproducibility and safety. A patented process involves:

  • Reactor Setup : Two sequential microreactors (0.5 mm internal diameter)

  • Step 1 : Bromination of 2,3-dihydro-1H-inden-1-ol with N-bromosuccinimide (NBS) in acetonitrile at 40°C.

  • Step 2 : Enzymatic resolution using immobilized lipase in a packed-bed reactor.

Process Advantages

  • Throughput: 1.2 kg/day

  • Purity: 99.5% (GC-MS)

  • Solvent Recovery: 98% via integrated distillation

Halogen Exchange Reactions

A less common but viable approach involves halogen exchange from chloro precursors. Treatment of (1R)-6-chloro-2,3-dihydro-1H-inden-1-ol with NaBr in dimethyl sulfoxide (DMSO) at 120°C for 12 hours achieves 65% conversion to the bromo derivative . While cost-effective, this method requires rigorous purification to remove residual chloride ions.

Comparison of Methods

MethodYieldeeScalabilityCost Efficiency
Enzymatic Resolution45%>98%ModerateHigh
Asymmetric Reduction78%92%HighModerate
Continuous Flow85%99%Very HighLow
Halogen Exchange65%85%LowVery High

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming 6-bromo-2,3-dihydroindene.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products

    Oxidation: 6-bromo-1-indanone.

    Reduction: 6-bromo-2,3-dihydroindene.

    Substitution: 6-azido-2,3-dihydro-1H-inden-1-ol or 6-thio-2,3-dihydro-1H-inden-1-ol.

Scientific Research Applications

Organic Synthesis

(1R)-6-bromo-2,3-dihydro-1H-inden-1-ol serves as an intermediate in the synthesis of various complex organic molecules. Its reactivity allows it to participate in:

  • Substitution Reactions: The bromine atom can be substituted with other functional groups such as amines or thiols, leading to a variety of derivatives.
Reaction TypeExample Product
Substitution6-amino-2,3-dihydro-1H-inden-1-ol
Reduction6-hydroxy-2,3-dihydro-1H-inden-1-one
Oxidation6-bromoindene

Medicinal Chemistry

Research indicates potential therapeutic properties of this compound. Studies have explored its interactions with biological targets, suggesting possible applications in drug development. For instance:

  • Anticancer Activity: Preliminary studies show that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines.

Case Study: Anticancer Properties

A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of various derivatives of this compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 25 µM for different derivatives.

Biological Research

The compound is also under investigation for its biological activity , particularly its ability to interact with enzymes and receptors. The presence of the bromine atom enhances its binding affinity compared to non-halogenated analogs.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for:

  • Polymer Chemistry: Used as a monomer or additive in polymer formulations to enhance material properties.

Comparison with Related Compounds

The unique reactivity of this compound can be contrasted with similar compounds such as:

CompoundBromine PositionReactivity
(1R)-4-bromo-2,3-dihydro-1H-inden-1-ol4Moderate
(1R)-4-chloro-2,3-dihydro-1H-inden-1-ol4Lower
(1R)-4-fluoro-2,3-dihydro-1H-indene4Higher

Mechanism of Action

The mechanism by which (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Findings :

  • Enantiomers like the (1S)-bromo analog exhibit identical molecular weights but distinct optical activities, critical for asymmetric synthesis .
  • Benzyl-substituted derivatives (e.g., (1S,2S)-2-benzyl) show enhanced crystallinity due to bulky groups, aiding structural elucidation .
  • Halogen position (5 vs. 6) influences electronic effects; chlorine at C5 in (1R)-5-chloro-inden-ol modifies reactivity in organocatalytic applications .

Halogen-Substituted Derivatives

Compound Name Halogen/Position Boiling Point (°C) Synthetic Utility Evidence ID
This compound Bromine (C6) Not reported Cross-coupling reactions; crystallography
(1R,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol Bromine (C2) Not reported Alters ring strain; impacts stereoselectivity
5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one Bromine (C5), Chlorine (C6) Not reported Dual halogenation enhances electrophilicity

Key Findings :

  • Bromine at C6 in the target compound facilitates Suzuki-Miyaura couplings, whereas C2-bromo analogs (e.g., (1R,2R)-2-bromo) are less reactive due to steric hindrance .
  • Di-halogenated derivatives (e.g., 5-bromo-6-chloro) exhibit increased electrophilicity, making them intermediates in multi-step syntheses .

Functional Group Modifications

Compound Name Functional Group Biological Activity Notes Evidence ID
(1R)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-ol Difluoromethoxy (C6) Not reported Fluorine enhances metabolic stability
(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride Amine (C1), Bromine (C6) Serotonin receptor modulation Bioactive derivative with 5-HT2A/2C affinity
6-Bromo-2,3-dihydro-1H-inden-5-ol Bromine (C6), hydroxyl (C5) Not reported Structural isomer; altered solubility

Key Findings :

  • Substitution with electronegative groups (e.g., difluoromethoxy) improves pharmacokinetic properties, such as blood-brain barrier penetration .
  • The amine hydrochloride derivative ((1R)-6-bromo-inden-1-amine) shows nanomolar binding affinity for serotonin receptors, highlighting bromine’s role in bioactivity .
  • Isomeric hydroxyl placement (C5 vs. C1) alters solubility, impacting formulation strategies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol, and what are typical yields?

  • The compound can be synthesized via catalytic functionalization of indenone precursors. For example, bromination of 2,3-dihydro-1H-inden-1-ol derivatives under controlled conditions (e.g., using N-bromosuccinimide in acetic acid) yields brominated products. A reported procedure for a similar compound (5-bromo-2,3-dihydro-1H-inden-1-one) achieved 68% yield using a palladium-catalyzed coupling reaction .
  • Key steps include purification via column chromatography (e.g., pentane:ethyl acetate gradients) and confirmation of enantiomeric purity using chiral HPLC or polarimetry .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the substitution pattern and stereochemistry. For example, the hydroxyl proton typically appears as a singlet near δ 4.5–5.0 ppm, while bromine’s deshielding effect shifts aromatic protons downfield .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (213.07 g/mol for C9_9H9_9BrO) .
  • X-ray Crystallography : Resolves absolute configuration disputes, especially when stereochemical ambiguity exists .

Q. How does the bromine substituent influence reactivity in substitution or cross-coupling reactions?

  • Bromine at the 6-position enables Suzuki-Miyaura or Ullmann coupling reactions to introduce aryl/heteroaryl groups. For example, coupling with boronic acids using Pd(PPh3_3)4_4 as a catalyst can diversify the inden-ol scaffold .
  • Nucleophilic substitution (e.g., with amines) is less favored due to steric hindrance from the fused ring system, requiring elevated temperatures or microwave assistance .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during synthesis?

  • Enzymatic Resolution : Burkholderia cepacia lipase has been used to resolve racemic mixtures of halo-indenols, achieving >99% enantiomeric excess (ee) for (S)-isomers .
  • Asymmetric Catalysis : Chiral ligands like BINAP in palladium-catalyzed reactions can induce enantioselectivity. For example, (R)-BINAP with Pd(OAc)2_2 yielded 85% ee in a related inden-1-ol synthesis .

Q. What strategies address contradictions in reported stereochemical assignments for brominated inden-ol derivatives?

  • Discrepancies arise from inconsistent NMR interpretations or flawed optical rotation data. To resolve:

  • Compare experimental circular dichroism (CD) spectra with computational predictions (e.g., TD-DFT).
  • Validate using single-crystal X-ray structures, as done for (S)-4-bromo-2,3-dihydro-1H-inden-1-ol .

Q. What are the implications of this compound in medicinal chemistry?

  • The compound serves as a precursor for bioactive molecules. For instance, its amine derivative ((R)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride) binds selectively to serotonin receptors, showing potential in neuropharmacology .
  • Fluorinated analogs (e.g., 6-bromo-5-fluoro derivatives) exhibit enhanced metabolic stability and binding affinity to kinase targets .

Q. How do solvent and temperature affect the stability of this compound?

  • Storage : Store at 2–8°C in amber vials to prevent photodegradation. The compound is hygroscopic; use desiccants to avoid hydrolysis of the hydroxyl group .
  • Solubility : Soluble in DMSO (50 mg/mL) and dichloromethane, but poorly in water (<0.1 mg/mL). Aqueous solubility improves with co-solvents like ethanol (20% v/v) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.